molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine

Cat. No.: B11839003
CAS No.: 13173-98-3
M. Wt: 285.34 g/mol
InChI Key: DSRUNLXEJPBYQD-HNNXBMFYSA-N
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Description

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a leucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-leucine. The reaction is catalyzed by hydrochloric acid and carried out under solvent-free conditions. The mixture is heated at 70°C for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring and the imine group.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The naphthalene ring and leucine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-alanine
  • N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-valine

Uniqueness

N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is unique due to its specific combination of a naphthalene ring and a leucine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses .

Properties

CAS No.

13173-98-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1

InChI Key

DSRUNLXEJPBYQD-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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